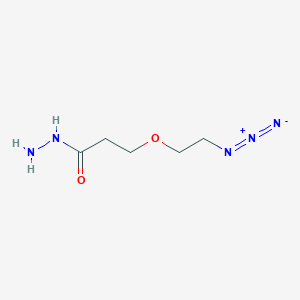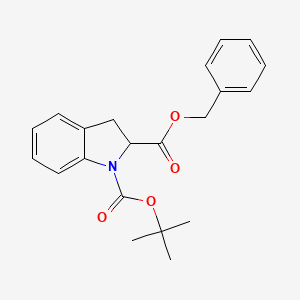
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate is a synthetic organic compound that features a unique combination of a pyrimidine ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate typically involves a multi-step process. One common method includes the condensation of a suitable aldehyde with a β-ketoester and urea under acidic conditions to form the pyrimidine ring. This is followed by esterification with methanol to introduce the methyl ester group. The reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as hafnium triflate (Hf(OTf)4) can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the modulation of signal transduction pathways or the inhibition of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate: This compound has a similar pyrimidine ring structure but differs in the ester group and the presence of a methyl group on the pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrimidine core but have different substituents and are used as CDK2 inhibitors.
Uniqueness
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate is unique due to the presence of both a fluorine atom on the benzene ring and a pyrimidine ring. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C12H11FN2O4 |
|---|---|
Molecular Weight |
266.22 g/mol |
IUPAC Name |
methyl 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoate |
InChI |
InChI=1S/C12H11FN2O4/c1-19-11(17)7-2-3-8(13)9(6-7)15-5-4-10(16)14-12(15)18/h2-3,6H,4-5H2,1H3,(H,14,16,18) |
InChI Key |
VSHRXCYVJVAJMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)






![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)


